

Ensuring complete dissolution of L-368,899 hydrochloride for injection

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Compound of Interest Compound Name: L-368,899 hydrochloride Get Quote Cat. No.: B1249558

Technical Support Center: L-368,899 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of L-368,899 hydrochloride for injection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **L-368,899 hydrochloride** and what is its primary mechanism of action?

A1: L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] It exhibits high selectivity for the OTR over the related vasopressin V1a and V2 receptors.[1] Its primary mechanism of action is competitive antagonism at the oxytocin receptor, where it binds with high affinity and prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[2] This blockade inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[1][2]

Q2: What are the recommended solvents for dissolving **L-368,899 hydrochloride**?



A2: **L-368,899 hydrochloride** is soluble in both water and dimethyl sulfoxide (DMSO) up to 100 mM.[1] For in vivo applications, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve the compound up to 5 mg/mL.[3]

Q3: What is the stability and recommended storage condition for **L-368,899 hydrochloride**?

A3: **L-368,899 hydrochloride** should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year in a sealed container, protected from moisture.[4]

Troubleshooting Guide: Dissolution Issues

Problem: Precipitate forms after adding **L-368,899 hydrochloride** to the vehicle.

Possible Cause	Troubleshooting Steps	
Low Solubility in the Chosen Vehicle	- Verify the concentration does not exceed the known solubility limits (see Data Presentation section) Consider using a co-solvent system, such as the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for in vivo studies.[3]	
Insufficient Mixing or Sonication	- Vortex the solution vigorously Use a sonicator to aid dissolution. Sonication is often recommended for dissolving L-368,899 hydrochloride.[3]	
pH of the Solution	- As a hydrochloride salt, the pH of the aqueous solution may be acidic. For some applications, adjusting the pH with a suitable buffer might be necessary, but care should be taken as this can affect the solubility of the free base.	
Temperature	- Gently warming the solution may aid dissolution. However, be cautious about the thermal stability of the compound.	

Problem: The compound does not dissolve completely, even with sonication.



Possible Cause	Troubleshooting Steps	
Concentration Exceeds Solubility Limit	- Reduce the concentration of the solution Increase the proportion of the organic co-solvent (e.g., DMSO) if the experimental protocol allows.	
Quality of the Compound	 Ensure the compound is of high purity (≥97%). [1]- Check the certificate of analysis for the specific batch. 	
Incorrect Solvent	- Double-check that the correct solvent and proportions are being used as per the protocol.	

Data Presentation

Table 1: Solubility of L-368,899 Hydrochloride

Solvent	Maximum Concentration	Reference
Water	100 mM (59.12 mg/mL)	[1]
DMSO	100 mM (59.12 mg/mL)	[1]
Water (alternative value)	2 mg/mL (3.38 mM)	[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	5 mg/mL (8.46 mM)	[3]

Table 2: Binding Affinity of L-368,899



Receptor	Species	IC50	Reference
Oxytocin Receptor	Rat Uterus	8.9 nM	[1][4]
Oxytocin Receptor	Human Uterus	26 nM	[4]
Vasopressin V1a Receptor	-	370 nM	[1]
Vasopressin V2 Receptor	-	570 nM	[1]

Experimental Protocols

Protocol 1: Preparation of L-368,899 Hydrochloride for In Vitro Studies

- Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of L-368,899 hydrochloride needed (M.Wt: 627.68 g/mol).
- Weigh the compound: Accurately weigh the calculated mass of the powdered compound.
- Add solvent: Add the appropriate volume of DMSO to the powder to achieve the desired concentration.
- Dissolve: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath until the solid is completely dissolved.
- Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Protocol 2: Preparation of L-368,899 Hydrochloride for In Vivo Injection

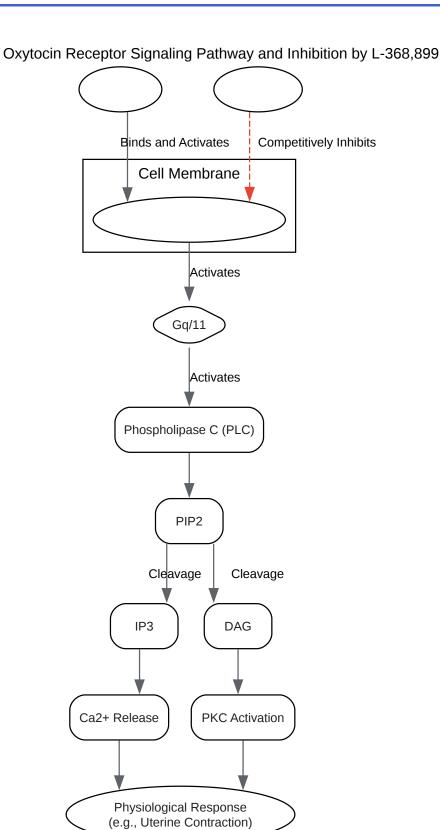
- Prepare the vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5%
 Tween 80, and 45% sterile saline.[3]
- Weigh the compound: Weigh the required amount of L-368,899 hydrochloride.
- Initial dissolution: Add the DMSO portion of the vehicle to the compound and vortex to dissolve.



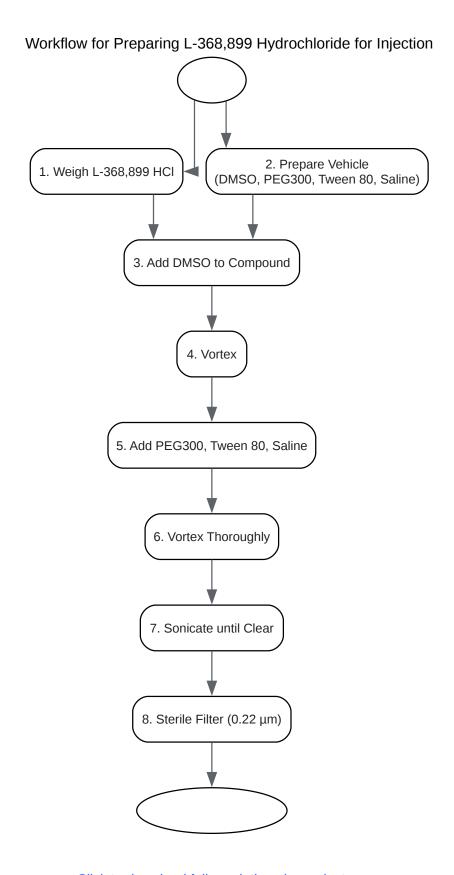
- Add remaining components: Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition.
- Final dissolution: Sonicate the final solution until it is clear and all particulate matter is dissolved.[3]
- Sterilization: If required for the experimental route, filter the final solution through a 0.22 μm sterile filter.

Mandatory Visualizations









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